Ethyl 2,3-butadienoate

Beschreibung

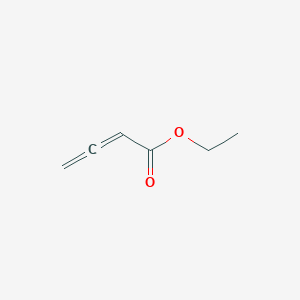

Structure

2D Structure

3D Structure

Eigenschaften

InChI |

InChI=1S/C6H8O2/c1-3-5-6(7)8-4-2/h5H,1,4H2,2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSUOACRAMLJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398955 | |

| Record name | Ethyl 2,3-butadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14369-81-4 | |

| Record name | Ethyl 2,3-butadienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-Butadienoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 2,3 Butadienoate Derivatives

Catalytic Strategies for Carbon-Carbon Bond Formation

The reactivity of ethyl 2,3-butadienoate is harnessed through various catalytic strategies to form new carbon-carbon bonds, leading to the construction of diverse carbocyclic and heterocyclic frameworks. Among these, nucleophilic phosphine (B1218219) catalysis has emerged as a powerful tool.

Nucleophilic phosphines are effective catalysts for a variety of transformations involving this compound. The catalytic cycle is typically initiated by the nucleophilic attack of the phosphine on the central carbon of the allene (B1206475) system, generating a zwitterionic intermediate. This intermediate can then react with various electrophiles in cycloaddition reactions.

The [3+2] cycloaddition reaction is a powerful method for the construction of five-membered rings. In the context of this compound, the phosphine catalyst transforms the allenoate into a 1,3-dipole synthon, which then reacts with a dipolarophile (an alkene or imine) to form the desired five-membered ring.

Nucleophilic Phosphine Catalysis

Phosphine-Catalyzed [3+2] Cycloaddition Reactions

Reactions with Imines and Olefins

The phosphine-catalyzed [3+2] cycloaddition of this compound with imines provides a direct route to functionalized pyrrolines, which are important structural motifs in many natural products and pharmaceuticals. orgsyn.org For instance, the reaction of this compound with N-sulfonylimines in the presence of a phosphine catalyst, such as triphenylphosphine (B44618) or tributylphosphine (B147548), yields the corresponding pyrroline (B1223166) derivatives in excellent yields. acs.org The reaction proceeds through the formation of a zwitterionic intermediate from the phosphine and the allenoate, which then adds to the imine to form a phosphonium (B103445) amide. Subsequent intramolecular cyclization and elimination of the phosphine catalyst afford the final pyrroline product. orgsyn.org

Similarly, the reaction with activated olefins leads to the formation of cyclopentene (B43876) derivatives. For example, the triphenylphosphine-catalyzed [3+2] cycloaddition of this compound with adamantane-containing N-substituted maleimides results in the formation of substituted bicyclic succinimides in high yields. researchgate.net

Annulation Reactions for Carbocyclic and Heterocyclic Ring Systems

Phosphine-catalyzed [3+2] annulation reactions of this compound are widely used for the construction of various carbocyclic and heterocyclic ring systems. A notable application is the synthesis of spirocycles. The reaction of this compound with active exo-methylenecycles, catalyzed by triphenylphosphine, provides a direct route to spirocyclic compounds. acs.orgnih.gov This methodology has been applied to the synthesis of spiro[4.n]alkanes. acs.orgnih.gov

The annulation reactions are not limited to carbocycles. The reaction of this compound with 5-methylenehydantoins, catalyzed by tributylphosphine, yields spiro-heterocyclic products, which are key intermediates in the synthesis of carbocyclic hydantocidins. scispace.com Furthermore, phosphine-catalyzed [3+2] annulations with C,N-cyclic azomethine imines have been developed to produce pharmaceutically attractive tetrahydroisoquinoline derivatives. nih.gov

Regioselectivity and Stereoselectivity in [3+2] Cycloadditions

The regioselectivity of the phosphine-catalyzed [3+2] cycloaddition of this compound is a critical aspect of these reactions. In the reaction with exo-methylenecycles, a mixture of regioisomers is often obtained. acs.org However, the regioselectivity can be significantly improved by modifying the ester group of the butadienoate. For instance, using the bulkier tert-butyl 2,3-butadienoate enhances the regioselectivity in favor of one isomer. acs.orgnih.gov Further improvement in regioselectivity has been observed when using tert-butyl 2-butynoate as the substrate. acs.orgnih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to understand the origin of regioselectivity. pku.edu.cnnih.gov Frontier Molecular Orbital (FMO) theory suggests that the regioselectivity is controlled by the orbital coefficients of the interacting species. pku.edu.cn

The stereoselectivity of these reactions is also of great importance, particularly for the synthesis of chiral molecules. Asymmetric variants of the phosphine-catalyzed [3+2] cycloaddition have been developed using chiral phosphine catalysts. For example, the use of chiral phosphines has enabled the enantioselective synthesis of pyrrolines and other heterocyclic compounds.

Table 1: Regioselectivity in Phosphine-Catalyzed [3+2] Cycloaddition of Butadienoates with 2-methylene-3,4-dihydro-2H-naphthalen-1-one

| Butadienoate | Catalyst | Ratio of Regioisomers | Total Yield (%) |

| This compound | PPh₃ | 79:21 | 93 |

| tert-Butyl 2,3-butadienoate | PPh₃ | >97:3 | 95 |

| tert-Butyl 2-butynoate | PBu₃ | >97:3 | 96 |

Data sourced from J. Org. Chem. 2002, 67, 25, 8901-8905. acs.orgnih.gov

In addition to [3+2] cycloadditions, this compound can also participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, under phosphine catalysis. In these reactions, the allenoate can act as a two-carbon component.

A significant example is the phosphine-catalyzed [4+2] annulation of α-alkyl allenoates with imines to form tetrahydropyridines. orgsyn.org For instance, the reaction of ethyl 2-methyl-2,3-butadienoate with N-tosylaldimines in the presence of a catalytic amount of tributylphosphine produces highly functionalized tetrahydropyridines in high yields. orgsyn.orgorgsyn.org The proposed mechanism involves the initial nucleophilic addition of the phosphine to the allenoate, followed by addition to the imine. A series of proton transfers and a final conjugate addition with elimination of the phosphine catalyst leads to the tetrahydropyridine (B1245486) product. orgsyn.orgorgsyn.org

The scope of this reaction is broad, with various N-tosylarylimines reacting efficiently. orgsyn.org This methodology has been utilized in the total synthesis of natural products, such as (±)-hirsutine. orgsyn.org

Table 2: Phosphine-Catalyzed [4+2] Annulation of Ethyl 2-Methyl-2,3-butadienoate with N-Tosylaldimines

| R in N-Tosylaldimine | Product Yield (%) |

| Phenyl | 95 |

| 4-Methylphenyl | 96 |

| 4-Methoxyphenyl | 97 |

| 4-Chlorophenyl | 93 |

| 2-Thienyl | 91 |

Data sourced from Org. Synth. 2009, 86, 212. orgsyn.org

Other Phosphine-Catalyzed Annulations and Rearrangements

While phosphine-catalyzed [3+2] and [4+2] annulations involving this compound are well-documented, specific examples of phosphine-catalyzed [4+1] annulative rearrangements for this compound are not extensively detailed in the surveyed literature. The primary focus of existing research has been on the construction of five- and six-membered rings through other cycloaddition pathways. rsc.orgnih.govresearchgate.net

Phosphine catalysis enables complex domino or cascade reactions starting from this compound, allowing for the rapid construction of intricate molecular architectures from simple precursors. These reactions often involve a sequence of intramolecular and intermolecular transformations initiated by the nucleophilic addition of the phosphine to the allenoate.

An example is the triphenylphosphine-mediated [3+2] annulation between ethyl buta-2,3-dienoate and N-substituted maleimides, which produces bicyclic succinimides as single isomers in excellent yields. researchgate.net This reaction forms multiple C-C bonds in a single operation, showcasing the efficiency of the domino approach.

Nitrogen-Containing Lewis Base Catalysis

Nitrogen-containing Lewis bases, such as DABCO, offer a distinct reactivity profile compared to phosphine catalysts in reactions with this compound. As highlighted previously, in reactions with 3-acyl-2H-chromen-ones, DABCO selectively catalyzes a [4+2] cycloaddition to form dihydropyran-fused systems, whereas phosphines lead to [3+2] adducts. rsc.org

This divergence is rooted in the fundamental mechanistic differences between the two classes of catalysts. The reaction pathway catalyzed by nitrogen bases like DABCO typically proceeds through a zwitterionic intermediate that favors the [4+2] cycloaddition pathway with suitable dienophiles. rsc.org This catalytic system provides a complementary strategy to phosphine catalysis for the synthesis of varied heterocyclic structures from a common set of starting materials. msu.edursc.org

DABCO-Catalyzed Reactions

1,4-Diazabicyclo[2.2.2]octane (DABCO) is a widely used and effective catalyst in reactions involving this compound. It functions as a nucleophilic trigger, adding to the allenoate to form a zwitterionic intermediate that then reacts with various electrophiles. This catalytic cycle enables several important transformations.

The aza-Morita-Baylis-Hillman (aza-MBH) reaction is a carbon-carbon bond-forming reaction that typically involves the coupling of an activated alkene with an imine. When this compound is used as the activated alkene, the nature of the product is highly dependent on the type of imine electrophile employed.

Systematic investigations into the Lewis base-catalyzed reactions of N-Boc-imines and this compound have shown that DABCO is an excellent catalyst for producing the standard aza-MBH adducts. rsc.org The reaction proceeds in good to excellent yields, demonstrating the efficiency of DABCO in promoting the desired coupling. rsc.org For example, the reaction of N-Boc-imine with this compound in tetrahydrofuran (B95107) (THF) using DABCO as the catalyst affords the product in 95% yield.

Conversely, the attempted aza-MBH reaction between N-tosylated imines and this compound in the presence of DABCO leads to an "abnormal" reaction pathway. nih.gov Instead of the expected linear adduct, this reaction yields azetidine (B1206935) derivatives. nih.gov This outcome highlights how the choice of the imine's N-protecting group can fundamentally alter the reaction course, diverting the intermediates toward a cyclization pathway rather than the typical proton transfer and elimination sequence of the aza-MBH reaction. rsc.org

| Imine Type | Catalyst | Product Type | Yield |

| N-Boc-imine | DABCO | Aza-MBH Adduct | 95% |

| N-tosylated imine | DABCO | Azetidine Derivative | N/A |

DABCO also effectively catalyzes [4+2] cycloaddition reactions (Diels-Alder type reactions) where this compound acts as the dienophile. These reactions provide access to six-membered heterocyclic structures.

A notable application is the reaction between 3-acyl-2H-chromen-ones and this compound, which, when catalyzed by DABCO, yields dihydropyran-fused chromen-2-ones with high regio- and stereoselectivity. youtube.comorganic-chemistry.org This method is advantageous due to its mild reaction conditions and good atom economy. youtube.com Similarly, DABCO catalyzes the [4+2] cyclization of 3-aroylcoumarins with this compound to construct dihydrocoumarin-fused dihydropyranones in yields ranging from 79–95%. msu.edu The reaction is initiated by the nucleophilic attack of DABCO on the allenoate, generating a zwitterionic intermediate that acts as the reactive species in the cycloaddition. msu.edu

The scope of this reaction extends to acyclic enones. The use of allene esters as primary electrophiles in Baylis-Hillman type reactions can lead to complex products, and DABCO has been instrumental in developing these transformations.

| Electrophile | Catalyst | Product | Yield |

| 3-Acyl-2H-chromen-one | DABCO | Dihydropyran-fused chromen-2-one | High |

| 3-Aroylcoumarin | DABCO | Dihydrocoumarin-fused dihydropyranone | 79-95% |

| Acyclic Enone | Chiral Tertiary Amine | Dihydropyran | Excellent |

An efficient synthetic route to (E)-β-aryloxyl and alkyloxyl acrylates has been developed through the DABCO-catalyzed Michael addition of phenols and alcohols to this compound. researchgate.net This methodology is characterized by its broad substrate scope, mild reaction conditions, high stereoselectivity for the E-isomer, and good yields. researchgate.net The reactions can be performed in isopropanol (B130326) or under solvent-free conditions. For instance, the reaction of phenol (B47542) with this compound catalyzed by 5 mol% of DABCO at room temperature for 9 hours results in a 90% isolated yield of ethyl 3-phenoxybut-2-enoate. researchgate.net

| Nucleophile | Catalyst | Conditions | Product | Yield |

| Phenol | DABCO (5 mol%) | i-PrOH, rt, 9 h | Ethyl 3-phenoxybut-2-enoate | 90% |

| Various Phenols | DABCO (5 mol%) | Solvent-free, 80°C, 12 h | (E)-β-aryloxyl acrylates | 50-99% |

| Various Alcohols | DABCO (5 mol%) | Solvent-free, 80°C, 12 h | (E)-β-alkyloxyl acrylates | 50-69% |

The Morita-Baylis-Hillman (MBH) reaction, the coupling of an activated alkene with an aldehyde catalyzed by a tertiary amine like DABCO, is a fundamental synthetic transformation. msu.edu However, the use of this compound in this specific reaction is not well-documented. The inherent reactivity of the allenoate system often leads to alternative reaction pathways, such as cycloadditions, when paired with various electrophiles. rsc.org While DABCO is a standard catalyst for the MBH reaction with simple acrylates, its application to catalyze a direct intermolecular addition of a simple aldehyde to this compound to form a standard MBH adduct appears to be disfavored in comparison to other reaction manifolds. rsc.orgmsu.edu

DMAP and Pyridine Catalysis in Allenoate Reactions

Other nitrogen-containing Lewis bases, such as 4-dimethylaminopyridine (B28879) (DMAP) and pyridine, also exhibit significant catalytic activity in reactions involving this compound.

In the aza-MBH reaction of N-tosylated imines with this compound, the choice of catalyst is crucial in determining the product structure. While DABCO leads to azetidine derivatives, catalysis by DMAP results in the formation of novel dihydropyridine (B1217469) derivatives. researchgate.net This demonstrates a divergent reactivity pattern where the catalyst dictates the cyclization pathway.

Pyridine has also been shown to be an effective catalyst for the aza-MBH reaction between N-Boc-imines and this compound, providing the desired adduct in 66% yield. Although less efficient than DABCO (95% yield) under similar conditions, it remains a viable catalyst for this transformation.

| Reactants | Catalyst | Product | Yield |

| N-tosylated imine + this compound | DMAP | Dihydropyridine derivative | N/A |

| N-Boc-imine + this compound | Pyridine | Aza-MBH Adduct | 66% |

Chiral Tertiary Amine Catalysis for Asymmetric Transformations

The development of asymmetric transformations using chiral catalysts is a key area of modern organic synthesis. Chiral tertiary amines, particularly those derived from cinchona alkaloids, have been successfully employed to catalyze enantioselective reactions with this compound.

A highly enantioselective [4+2] cyclization of 3-aroylcoumarins with benzyl (B1604629) 2,3-butadienoate has been achieved using a chiral tertiary amine catalyst. In the presence of Kumar's 6'-(4-biphenyl)-β-iso-cinchonine, the desired dihydrocoumarin-fused dihydropyranone products were obtained in up to 97% yield and with up to 90% enantiomeric excess (ee). The electronic properties of the substituents on the coumarin (B35378) ring were found to influence the reaction, with electron-donating groups generally affording slightly higher ee values. msu.edu

Similarly, a formal asymmetric [4+2] addition of this compound with acyclic enones has been developed using cinchona alkaloid catalysts. This method provides access to complex dihydropyrans with excellent yields and high enantioselectivity under solvent-free conditions at room temperature. A key feature of this transformation is the ability to access either enantiomer of the product by selecting the appropriate pseudoenantiomeric catalyst.

| Reaction Type | Reactants | Chiral Catalyst | Yield | Enantiomeric Excess (ee) |

| [4+2] Cyclization | 3-Aroylcoumarins + Benzyl 2,3-butadienoate | 6'-(4-biphenyl)-β-iso-cinchonine | up to 97% | up to 90% |

| [4+2] Addition | Acyclic Enones + this compound | Cinchona Alkaloid | Excellent | Excellent |

Transition Metal-Mediated and Catalyzed Reactions

Transition metals, particularly palladium, play a pivotal role in the functionalization of allenoates. These metals, in their low oxidation states, can catalyze a wide array of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of substituted allenoates. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. A general catalytic cycle for these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination.

One notable application is the synthesis of ethyl 2-aryl-2,3-alkadienoates. This can be achieved through the palladium-catalyzed cross-coupling of aryl iodides with organoindium reagents, which are generated in situ from indium and ethyl 4-bromo-2-alkynoates. acs.org This method demonstrates high regioselectivity and chemoselectivity, allowing for the introduction of various aryl groups at the C2-position of the allenoate backbone. acs.org The reaction conditions are generally mild and compatible with a range of functional groups on the aryl iodide, including both electron-donating and electron-withdrawing substituents. acs.orgnih.gov

A plausible mechanism for this transformation begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming an arylpalladium(II) complex. This is followed by transmetalation with the organoindium reagent to generate an arylpalladium(II) allenyl complex. Finally, reductive elimination yields the desired 2-aryl-2,3-alkadienoate and regenerates the Pd(0) catalyst.

Another strategy for synthesizing substituted allenes involves the palladium-catalyzed cross-coupling of vinyl bromides with diazo compounds. researchgate.net The proposed mechanism involves the initial oxidative addition of the vinyl bromide to the Pd(0) catalyst, followed by reaction with the diazoacetate to form a Pd(II) carbene species. A subsequent migratory insertion and β-hydrogen elimination lead to the formation of the tetrasubstituted allene. researchgate.net

The scope of palladium-catalyzed cross-couplings of substituted allenoates extends to the synthesis of highly functionalized dendralenes. uniurb.itresearchgate.net These reactions utilize a variety of boron and alkenyl nucleophiles, which couple with allenoates under palladium catalysis. uniurb.it

Table 1: Examples of Palladium-Catalyzed Synthesis of Ethyl 2-Aryl-2,3-butadienoate Derivatives nih.gov

| Aryl Iodide | Product | Yield (%) |

| 1-Iodonaphthalene | Ethyl 2-(1-naphthyl)-2,3-butadienoate | 53 |

| 4-Iodo-n-butylbenzene | Ethyl 2-(4-n-butylphenyl)-2,3-butadienoate | 79 |

| 4-Iodoanisole | Ethyl 2-(4-methoxyphenyl)-2,3-butadienoate | 65 |

| 1-Iodo-4-nitrobenzene | Ethyl 2-(4-nitrophenyl)-2,3-butadienoate | 72 |

| 4-Iodoacetophenone | Ethyl 2-(4-acetylphenyl)-2,3-butadienoate | 81 |

Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) is a versatile and powerful one-electron oxidizing agent widely used in organic synthesis. amrita.edu It is known to mediate a variety of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, often through radical or radical cation intermediates. rsc.org The high reduction potential of the Ce(IV) ion makes it a potent oxidant, capable of reacting with a wide range of organic substrates. amrita.edu

While specific, detailed studies on the reaction of this compound with CAN are not extensively documented in readily available literature, the known reactivity of CAN allows for postulation of its potential applications. A publication title indicates research into the "Reactivity of Ethyl-2,3-butadienoate in Cerium (IV) ammonium nitrate (CAN) mediated intermolecular C-C bond formation," suggesting that such reactions are indeed a subject of chemical investigation. nih.gov

Generally, CAN-mediated reactions involve the single-electron transfer from an organic molecule to the Ce(IV) center, generating a radical cation. This highly reactive intermediate can then undergo various subsequent reactions, such as nucleophilic attack by a solvent or another reactant, cyclization, or fragmentation. In the context of this compound, CAN could potentially initiate oxidative addition reactions of electrophilic radicals to the allene system. researchgate.net

For instance, in the presence of a suitable nucleophile, CAN could facilitate the formation of a radical cation from the allenoate, which would then be trapped by the nucleophile. This would lead to the formation of a new carbon-carbon or carbon-heteroatom bond. The regioselectivity of such an addition would be influenced by the stability of the resulting radical intermediate.

Lewis Acid Catalysis

Lewis acids are electron-pair acceptors that can activate substrates by coordinating to lone pairs of electrons, thereby increasing their electrophilicity. This activation strategy is particularly effective in promoting cycloaddition reactions.

Lewis acid-catalyzed [2+2] cycloaddition reactions of allenoates with olefins provide a powerful method for the synthesis of cyclobutane (B1203170) derivatives. patexia.comorganic-chemistry.org These reactions offer several advantages over traditional thermal cycloadditions, including increased reactivity, higher yields, and improved diastereoselectivity. rsc.orgorganic-chemistry.org

The reaction of mthis compound with various alkenes in the presence of a Lewis acid, such as ethylaluminum dichloride (EtAlCl2), has been shown to produce methyl cyclobutylideneacetates in good yields. cusat.ac.in The stereospecificity of these reactions suggests a concerted [π2s + π2a] cycloaddition mechanism, analogous to that observed for ketenes. cusat.ac.in The Lewis acid is believed to coordinate to the carbonyl oxygen of the allenoate, lowering the energy of the LUMO and facilitating the cycloaddition with the HOMO of the alkene.

The scope of this reaction is broad, and it has been successfully applied to the synthesis of various natural products. patexia.comorganic-chemistry.org Enantioselective versions of this reaction have also been developed using chiral Lewis acids, such as chiral oxazaborolidines, allowing for the preparation of a wide range of cyclobutanes with high enantiomeric excess. wikipedia.org Mechanistic studies, including the use of deuterated alkenes and Hammett analysis, have provided insights into the likely transition state models for these cycloadditions. libretexts.org

Table 2: Examples of Lewis Acid-Catalyzed [2+2] Cycloaddition of Allenoates with Alkenes patexia.com

| Allenoate | Alkene | Lewis Acid Catalyst | Product | Enantioselectivity |

| This compound | Styrene | Chiral Oxazaborolidine | Substituted Cyclobutane | High |

| Mthis compound | Cyclopentene | EtAlCl2 | Bicyclic Cyclobutane | N/A |

| Thioallenoate | 1-Hexene | Chiral Oxazaborolidine | Substituted Cyclobutane | High |

Non-Catalytic and Stoichiometric Reactions

In addition to catalytic methods, stoichiometric reactions with highly reactive reagents, such as organolithium compounds, offer alternative pathways for the functionalization of this compound.

Organolithium reagents are highly reactive organometallic compounds characterized by a polar carbon-lithium bond, which imparts significant carbanionic character to the carbon atom. masterorganicchemistry.com This makes them potent nucleophiles and strong bases. Their reactions with carbonyl compounds, including esters, are fundamental transformations in organic synthesis.

The reaction of an organolithium reagent with an ester, such as this compound, is expected to proceed via nucleophilic acyl substitution. The organolithium reagent would add to the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate would then collapse, expelling the ethoxide leaving group to form a ketone.

However, the newly formed ketone is also susceptible to nucleophilic attack by the organolithium reagent. In fact, ketones are generally more reactive towards organometallics than esters. Therefore, a second equivalent of the organolithium reagent will typically add to the ketone, forming a tertiary alcohol after acidic workup. This makes it challenging to stop the reaction at the ketone stage.

In the specific case of this compound, the allene functionality introduces additional complexity. The organolithium reagent could potentially react in a 1,2-addition to the carbonyl group, as described above, or in a 1,4-conjugate addition to the α,β-unsaturated system of the allenoate. The outcome of the reaction would likely depend on the specific organolithium reagent used, the reaction conditions (such as temperature and solvent), and the presence of any additives. Softer nucleophiles tend to favor conjugate addition, while harder nucleophiles favor direct addition to the carbonyl.

Mechanistic Investigations and Computational Studies in Ethyl 2,3 Butadienoate Chemistry

Characterization and Role of Zwitterionic Intermediates

Zwitterionic species are frequently postulated and identified as key intermediates in nucleophile-catalyzed reactions of ethyl 2,3-butadienoate. The formation of these intermediates is initiated by the nucleophilic attack of a Lewis base, such as a tertiary amine or phosphine (B1218219), on the central carbon of the allene (B1206475) system.

In reactions catalyzed by tertiary amines like 1,4-diazabicyclo rsc.orgrsc.orgrsc.orgoctane (DABCO), the initial nucleophilic attack generates a zwitterionic intermediate. mdpi.comresearchgate.net The γ-carbanion of this zwitterion then acts as the reactive nucleophile, attacking an electrophile present in the reaction mixture. mdpi.com For instance, in the [4+2] cyclization of 3-aroylcoumarins with this compound, the process begins with the formation of a zwitterion from DABCO and the allenoate. mdpi.com This intermediate then attacks the enone system of the coumarin (B35378). mdpi.com

Similarly, phosphine catalysts also react with this compound to form zwitterionic intermediates. researchgate.net However, the subsequent reactivity can differ significantly from amine-generated zwitterions. The nature of the catalyst plays a crucial role; for example, the aggregation of the zwitterionic intermediate is considered less likely compared to the aggregation of the neutral catalyst, which can influence reaction kinetics. msu.edu Theoretical studies on related [3+2] cycloadditions (32CA) have explored the potential for zwitterionic intermediates, although in some cases, calculations suggest that while the reactions are polar, they may proceed through a single-step mechanism without a discrete zwitterionic intermediate. mdpi.comnih.gov Nonetheless, in the context of nucleophilic catalysis with this compound, the zwitterion is a widely accepted reactive species that dictates the subsequent bond-forming steps. mdpi.comresearchgate.net

Proton Transfer Pathways and Rate-Determining Steps

Proton transfer events are critical in many reactions of this compound, often influencing catalyst turnover and product distribution. The pathway and rate of proton transfer can be highly dependent on the catalyst and reaction conditions.

In phosphine-catalyzed reactions, a rapid proton transfer following the initial addition steps is often crucial for catalyst turnover. msu.edu In contrast, when nitrogen-based catalysts are used under similar conditions, the corresponding proton transfer is often slow, leading to different product outcomes. msu.edu This difference in reactivity highlights the catalyst's role in mediating proton transfer steps.

Factors Governing Regioselectivity and Stereoselectivity in Cycloadditions and Additions

The control of regioselectivity and stereoselectivity is a central theme in the chemistry of this compound, particularly in cycloaddition and Michael addition reactions. The outcomes of these reactions are influenced by a combination of factors including the catalyst, substrate electronics, steric hindrance, and reaction conditions.

Catalyst Control: The choice of catalyst is paramount in determining selectivity. In the formal [4+2] addition with acyclic enones, chiral cinchona alkaloid catalysts can induce high enantioselectivity, and it is possible to access either enantiomer of the product by simply using a pseudoenantiomeric catalyst. msu.edu Similarly, in cycloadditions with 3-acyl-2H-chromen-ones, the catalyst dictates the reaction pathway: DABCO catalyzes a [4+2] cycloaddition, while tributylphosphine (B147548) (Bu₃P) promotes a [3+2] pathway, both with high regio- and stereoselectivities. rsc.orgresearchgate.net

Substrate and Steric Effects: The electronic properties of the substrates significantly affect reaction outcomes. In enantioselective [4+2] cyclizations, substrates bearing electron-donating groups on the coumarin ring were found to be less reactive. mdpi.com Steric hindrance can also play a decisive role. For example, a β,β-disubstituted enone failed to yield a product in a [4+2] addition, presumably due to increased sterics at the β-position of the enone. msu.edu

Stereochemical Outcomes: In many cases, high stereoselectivity is achieved. The DABCO-catalyzed Michael addition of phenols and alcohols to this compound provides (E)-β-aryloxyl and alkyloxyl acrylates with high stereoselectivity. researchgate.net In the [4+2] cyclization of 3-aroylcoumarins, the intermediate formed from the zwitterion attack is proposed to adopt a Z configuration to minimize steric interactions, which in turn controls the stereochemistry of the final product. mdpi.com The absolute stereochemistry of products, confirmed by X-ray crystallography, has shown that the newly created stereocenter can act as the stereochemical driver for the reaction. msu.edu

| Reaction Type | Catalyst | Key Influencing Factor(s) | Observed Selectivity | Reference |

|---|---|---|---|---|

| [4+2] Cycloaddition | Cinchona Alkaloids | Catalyst pseudoenantiomer | High enantioselectivity; access to both enantiomers | msu.edu |

| Cycloaddition | DABCO vs. Bu₃P | Catalyst choice | High regioselectivity ([4+2] vs. [3+2] pathway) | rsc.orgresearchgate.net |

| Michael Addition | DABCO | Substrate (phenols, alcohols) | High stereoselectivity (E-isomer) | researchgate.net |

| [4+2] Cycloaddition | Chiral Tertiary Amine | Substituent electronics (EDG) | Slightly higher ee values, lower reactivity | mdpi.com |

| [4+2] Cycloaddition | Cinchona Alkaloids | Substrate sterics (β,β-disubstitution) | No reaction | msu.edu |

Application of Computational Chemistry (e.g., DFT Studies) for Reaction Pathway Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction pathways involving this compound. DFT studies provide detailed information about the energies of reactants, intermediates, transition states, and products, helping to rationalize experimentally observed selectivities and reaction mechanisms.

DFT calculations have been employed to investigate the nature of cycloaddition reactions. For example, in studies of [3+2] cycloadditions, DFT has been used to determine whether the reaction proceeds through a concerted, one-step mechanism or a stepwise path involving a zwitterionic intermediate. mdpi.comnih.govmdpi.com In some cases, these studies have found that despite the polar nature of the reaction, attempts to locate a stable zwitterionic intermediate on the reaction coordinate are unsuccessful, suggesting a concerted but asynchronous mechanism. mdpi.comnih.gov

Molecular Electron Density Theory (MEDT), a conceptual framework based on DFT, has been used to analyze the mechanism, regioselectivity, and stereoselectivity of cycloaddition reactions. rsc.org These studies can predict which reaction pathways are kinetically favored by calculating activation barriers, thus explaining why a particular regio- or stereoisomer is formed preferentially. rsc.org By modeling different potential pathways, such as concerted versus stepwise or different modes of initial bond formation, DFT can help distinguish between competing mechanisms and provide a more nuanced understanding of the reaction dynamics than is available from experimental data alone. pku.edu.cn

Evidence from Spectroscopic and Mass Spectrometric Analyses for Intermediate and Product Elucidation

The identification of transient intermediates and the unambiguous structural confirmation of final products are crucial for validating proposed reaction mechanisms. Spectroscopic and spectrometric techniques are central to these efforts in the study of this compound chemistry.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a particularly powerful technique for detecting charged intermediates in solution, even at very low concentrations. nih.gov It has been used to provide direct evidence for proposed mechanisms in reactions of this compound. For instance, in the development of a formal [4+2] addition, ESI-MS analysis was explicitly used to obtain evidence for the key reaction intermediates outlined in the proposed mechanism. msu.edu Tandem mass spectrometry (MS/MS) further allows for the structural characterization of these detected ions by analyzing their fragmentation patterns upon collision-induced dissociation (CID). nih.govnih.gov

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is routinely used for the structural determination of the final products. In cycloaddition reactions, the relative stereochemistry of the products can often be assigned based on ¹H NMR data. researchgate.net For definitive proof of structure and absolute stereochemistry, single-crystal X-ray diffraction is the gold standard. The structures of various dihydropyran and cyclopenten-fused products derived from this compound have been unequivocally confirmed by this method. researchgate.netmsu.edu Furthermore, techniques like Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the conversion of reactants and the formation of specific functional groups in the products. researchgate.net

| Technique | Application | Type of Information Obtained | Reference |

|---|---|---|---|

| ESI-MS | Detection of reaction intermediates | Mass-to-charge ratio of charged intermediates | msu.edunih.gov |

| Tandem MS (MS/MS) | Structural characterization of intermediates | Fragmentation patterns for structural elucidation | nih.govnih.gov |

| ¹H NMR | Product structure and stereochemistry | Relative stereochemistry, connectivity | researchgate.net |

| X-ray Crystallography | Unambiguous structure determination | Absolute stereochemistry and 3D structure | researchgate.netmsu.edu |

| FTIR Spectroscopy | Monitoring reaction progress | Presence/absence of functional groups | researchgate.net |

Applications of Ethyl 2,3 Butadienoate in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Frameworks

The electron-deficient nature of the allene (B1206475) system in ethyl 2,3-butadienoate makes it an excellent partner in reactions catalyzed by Lewis bases, such as tertiary amines and phosphines. These catalysts initiate reactions by adding to the central carbon of the allene, generating a zwitterionic intermediate that can then react with various electrophiles to form cyclic structures.

The synthesis of four-membered nitrogen-containing heterocycles, or azetidines, can be achieved through reactions involving this compound. An abnormal aza-Baylis-Hillman reaction between N-tosylated imines and this compound, when catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), yields functionalized azetidine (B1206935) derivatives. This transformation provides an efficient route to this class of strained heterocycles.

While the synthesis of dihydropyridines is a related area, the primary application found for similar allenoates is in the construction of the closely related tetrahydropyridine (B1245486) rings.

This compound is extensively used in the synthesis of six-membered oxygen-containing heterocycles like dihydropyrans and their fused analogs, chromans. These reactions often proceed via a formal [4+2] cycloaddition pathway.

Dihydropyrans from Acyclic Enones : A mechanistically inspired cyclization using this compound and acyclic enones provides access to complex dihydropyrans. This reaction, catalyzed by chiral amine catalysts derived from cinchona alkaloids, can proceed with excellent yields and high enantioselectivity under solvent-free conditions at room temperature. The process is believed to occur via a conjugate addition of the zwitterionic intermediate (formed from the amine catalyst and the allenoate) to the enone, followed by an intramolecular cyclization.

Dihydropyran-fused Chromen-2-ones : The reaction between 3-acyl-2H-chromen-ones and this compound can be catalyzed by either DABCO or tributylphosphine (B147548) (Bu₃P) to yield different cyclic products. When DABCO is used as the catalyst, a [4+2] cycloaddition occurs, leading to the formation of dihydropyran-fused chromen-2-ones with high regioselectivity. This method is valued for its mild reaction conditions and good atom economy.

The table below summarizes representative reactions for the synthesis of dihydropyran derivatives.

| Catalyst | Reactant | Product | Selectivity |

| Chiral Amine | Acyclic Enone | Dihydropyran | High Enantioselectivity |

| DABCO | 3-Acyl-2H-chromen-one | Dihydropyran-fused Chromen-2-one | High Regioselectivity |

Five-membered nitrogen heterocycles, such as pyrrolidines, are key structural motifs in many natural products and pharmaceuticals. This compound serves as a useful reactant for their synthesis.

Pyrrolo[1,2-a]indole Derivatives : A phosphine-promoted Michael addition followed by an intramolecular Wittig reaction using this compound allows for the synthesis of 9H-pyrrolo[1,2-a]indole derivatives.

Spirocyclic Pyrrolidines : Spirocycles, which contain two rings sharing a single carbon atom, are of significant interest in drug discovery. The synthesis of spirocyclic pyrrolidines can be achieved via a [3+2] cycloaddition reaction. This key transformation often involves the reaction between an electron-deficient alkene and an in-situ generated azomethine ylide. This compound can function as the electron-deficient component in such cycloadditions, leading to highly functionalized spirocyclic systems that incorporate a pyrrolidine (B122466) ring.

Highly functionalized tetrahydropyridines are readily synthesized in high yields through a phosphine-catalyzed [4+2] annulation reaction. This process involves the reaction of N-tosylimines with α-alkyl allenoates, such as ethyl 2-methyl-2,3-butadienoate, in the presence of a catalytic amount of tributylphosphine (PBu₃). The reaction mechanism involves the initial nucleophilic addition of the phosphine (B1218219) to the allenoate, creating a resonance-stabilized zwitterion. This intermediate then adds to the imine at its γ-carbon, initiating a sequence of proton transfers and cyclization to yield the tetrahydropyridine product. This method is operationally simple and proceeds under mild conditions, tolerating a variety of substituents on the N-tosylimine.

The following table details examples of this phosphine-catalyzed [4+2] annulation.

| Imine Substituent (R) | Product | Yield (%) |

| Phenyl | Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate | >90% |

| 4-Methylphenyl | Corresponding tetrahydropyridine | >90% |

| 4-Methoxyphenyl | Corresponding tetrahydropyridine | >90% |

| 4-Chlorophenyl | Corresponding tetrahydropyridine | >90% |

Data sourced from a representative procedure using ethyl 2-methyl-2,3-butadienoate.

Synthesis of Biologically Relevant Scaffolds

The heterocyclic frameworks constructed using this compound are often core structures or key intermediates in the synthesis of more complex, biologically active molecules, including natural products.

The strategic use of cycloaddition reactions involving allenoates provides access to complex intermediates that can be elaborated into natural products.

Pyrrolizidine (B1209537) Alkaloids : Pyrrolizidine alkaloids are a large class of natural compounds, many of which exhibit significant biological activity. The core bicyclic structure of these alkaloids, known as the pyrrolizidine nucleus, can be constructed using various synthetic strategies. While direct synthesis from this compound is not extensively documented, the construction of highly substituted pyrrolidine and spiro-pyrrolizidine systems via cycloaddition reactions represents a viable pathway toward intermediates for these alkaloids. For instance, complex spiro-heterocyclic systems that serve as bridging analogs of pyrrolizidine alkaloids have been synthesized through the reaction of pyrrolobenzoxazinetriones with functionalized enamines, demonstrating a pathway to these intricate molecular architectures.

Ajmaline (B190527) : Ajmaline is a complex indole (B1671886) alkaloid with significant antiarrhythmic properties. Its total synthesis is a challenging endeavor that requires precise control over stereochemistry. The synthesis of the intricate cage-like structure of ajmaline often relies on the strategic formation of multiple heterocyclic rings. The tetrahydropyridine and pyrrolidine ring systems, which can be constructed using methodologies involving allenoates, represent key structural components within the broader framework of macroline (B1247295) and sarpagine-type alkaloids, from which ajmaline is biosynthetically derived. While this compound may not be a direct precursor in established total syntheses, its role in forging similar heterocyclic intermediates highlights its potential utility in developing novel synthetic routes to ajmaline and related alkaloids.

Scaffolds with Potential Pharmacological Activity

This compound serves as a versatile building block in organic synthesis for the construction of complex molecular scaffolds, particularly heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. researchgate.netnih.gov Its utility stems from the unique reactivity of the allene functional group, which can participate in a variety of cycloaddition reactions to form diverse ring systems. rsc.org These reactions often proceed with high regio- and stereoselectivity, providing access to potentially biologically active molecules. rsc.org

One of the primary applications of this compound is in annulation reactions to create heterocyclic structures. For instance, it is used in phosphine-catalyzed [3+2] annulations with heterocyclic bis-arylidene ketones to synthesize complex spiranic heterocycles. It also reacts with N-tosylated imines in the presence of catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) or DMAP (4-dimethylaminopyridine) to yield azetidine or novel dihydropyridine (B1217469) derivatives, respectively. These nitrogen-containing heterocyclic scaffolds are prevalent in many pharmacologically active compounds.

Furthermore, this compound is employed in [4+2] cycloaddition reactions. A notable example is its reaction with 3-acyl-2H-chromen-ones, catalyzed by DABCO, to produce dihydropyran-fused chromen-2-ones. rsc.org This method is valued for its mild reaction conditions and wide substrate scope, making it a useful tool for generating libraries of potentially bioactive compounds. rsc.org Similarly, a formal catalytic asymmetric [4+2] addition of this compound with acyclic enones has been developed to furnish complex dihydropyrans with excellent yields and enantioselectivity. msu.edu These dihydropyrans are considered key intermediates for building more intricate molecular motifs. msu.edu

The table below summarizes the synthesis of various dihydropyrans from this compound and acyclic enones, highlighting the efficiency and selectivity of the process. msu.edu

| Enone Reactant (R1/R2) | Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Ph / Ph | β-Isocupreidine (β-ICD) | 94 | 95 |

| 4-Me-Ph / Ph | β-Isocupreidine (β-ICD) | 95 | 96 |

| 4-F-Ph / Ph | β-Isocupreidine (β-ICD) | 96 | 96 |

| 4-Cl-Ph / Ph | β-Isocupreidine (β-ICD) | 97 | 96 |

| 2-Naphthyl / Ph | β-Isocupreidine (β-ICD) | 95 | 95 |

| Ph / Me | β-Isocupreidine (β-ICD) | 91 | 96 |

Potential in the Development of Advanced Functional Materials, including Polymers and Elastomers

The allene functional group in this compound makes it a promising monomer for the synthesis of advanced functional materials, particularly polymers and elastomers. Allenes are recognized as powerful building blocks in polymer science due to their unique structure and reactivity, which can be harnessed to create polymers with novel architectures and opportunities for further functionalization. nih.gov While the polymerization of simple olefins is common, the polymerization of allenes is a more specialized field that can yield materials with distinct properties. nih.govlibretexts.org

Research into the polymerization of allene derivatives has demonstrated that these monomers can be converted into high molecular weight polymers using various catalytic systems. nih.gov For example, iron(II)-catalyzed polymerization of arylallenes has been shown to proceed rapidly at room temperature, generating polymers with molecular weights up to 189,000 Da. nih.gov This indicates the potential for converting functionalized allenes like this compound into long-chain polymers. The resulting polymers from such reactions typically feature a 2,3-substituted pattern along the polymer backbone. nih.gov

Advanced polymerization techniques, such as ring-opening allene metathesis polymerization (ROMP), further expand the possibilities for creating tailored polymeric materials from allene-containing monomers. digitellinc.com This method allows for the synthesis of poly(allenamer)s with high regioregularity and can be designed to extend catalyst lifetime, enabling the formation of higher molecular weight polymers. digitellinc.com The ester functional group in this compound is particularly advantageous, as it can serve as a handle for post-polymerization modification, allowing for the fine-tuning of the material's properties or the attachment of other functional molecules. This capability is crucial for the development of advanced materials for specialized applications.

The table below outlines examples of catalytic systems used for the polymerization of allene derivatives, which could be applicable to this compound.

| Monomer Type | Catalytic System | Polymer Characteristics |

|---|---|---|

| Arylallenes | Iron(II) pre-catalyst with hydride co-catalyst | High molecular weight (up to 189,000 Da), 2,3-substituted structure. nih.gov |

| Phenylallene | Radical polymerization | Low molecular weight, high polydispersity. nih.gov |

| General Allenes | Co₂(CO)₈ | One of the earliest systems studied for allene polymerization. nih.gov |

| Substituted Cyclic Allenes | Ring-Opening Allene Metathesis Polymerization (ROMP) | High regioregularity, potential for higher molecular weights. digitellinc.com |

Asymmetric Synthesis and Enantiocontrol with Ethyl 2,3 Butadienoate

Design and Application of Chiral Catalysts

The cornerstone of asymmetric synthesis involving ethyl 2,3-butadienoate is the rational design and application of chiral catalysts. rsc.org These catalysts create a chiral environment that influences the trajectory of the reaction, favoring the formation of one enantiomer over the other. A prominent strategy involves the use of chiral Lewis bases, particularly tertiary amines and phosphines, to activate the allenoate. msu.edu

Cinchona alkaloids and their derivatives have emerged as highly effective chiral amine catalysts for reactions with this compound. msu.edu For instance, in the formal [4+2] cycloaddition between acyclic enones and this compound, a variety of cinchona-derived catalysts have been successfully employed to induce enantioselectivity. The choice between pseudoenantiomeric catalysts, such as those derived from quinine (B1679958) and quinidine, allows for access to either enantiomer of the desired dihydropyran product. msu.edu

Another successful application involves the use of Kumar's 6'-(4-biphenyl)-β-iso-cinchonine, a chiral tertiary amine, in the enantioselective [4+2] cyclization of 3-aroylcoumarins with benzyl (B1604629) 2,3-butadienoate, a derivative of this compound. nih.gov This catalyst demonstrated high efficacy, affording the desired dihydrocoumarin-fused dihydropyranone products in high yields and enantiomeric excesses. nih.gov The design of such catalysts often involves creating a well-defined chiral pocket that effectively shields one face of the reactive intermediate, directing the approach of the reaction partner. rsc.orgmsu.edu The structural simplicity of using chiral-at-metal catalysts, where chirality originates from a stereogenic metal center with achiral ligands, represents an alternative and emerging approach in asymmetric catalysis. rsc.org

The application of these catalysts is often optimized by adjusting reaction parameters. For example, performing reactions under solvent-free conditions at room temperature has proven effective in the synthesis of dihydropyrans, showcasing the practicality and efficiency of these catalytic systems. msu.edu

Strategies for Achieving High Enantioselectivity in Cycloadditions and Other Transformations

Achieving high levels of enantioselectivity in reactions with this compound hinges on strategies that maximize the energetic difference between the diastereomeric transition states leading to the two possible enantiomers. msu.edu This is primarily accomplished through the careful selection of the chiral catalyst and optimization of reaction conditions.

In the cinchona alkaloid-catalyzed formal [4+2] addition of acyclic enones to this compound, excellent enantioselectivities, often exceeding 90% enantiomeric excess (ee), have been reported. msu.edu A key strategy was the discovery that increasing the concentration of the reactants and using a higher equivalence of the allenoate led to a faster reaction rate, outcompeting non-productive degradation pathways of the sensitive allenoate. msu.edu This approach, coupled with the use of 10 mol% of the chiral amine catalyst, consistently produced dihydropyrans with high enantiopurity. msu.edu

Computational studies, such as those using B3LYP/6-31G* level theory, have been employed to understand the origin of this high enantioselectivity. These models suggest that the less favored transition state suffers from destabilizing gauche interactions, thereby raising its energy and directing the reaction through the lower-energy pathway to form the major enantiomer. msu.edu

The following table summarizes the results of a catalyst screening for the asymmetric [4+2] cycloaddition, highlighting the effectiveness of different chiral catalysts.

| Entry | Catalyst | Yield (%) | ee (%) |

| 1 | Quinine derivative (A) | 88 | 99 |

| 2 | Quinidine derivative (B) | 85 | 98 |

| 3 | (DHQD)2PHAL | 82 | 96 |

| 4 | Hatekeyama's catalyst (E) | 30 | 59 |

| Data sourced from a study on the formal catalytic asymmetric [4+2] addition of ethyl-2,3-butadienoate with acyclic enones. msu.edu |

Similarly, in the [4+2] cyclization of 3-aroylcoumarins, high enantioselectivity (up to 90% ee) was achieved using 10 mol% of a specific chiral tertiary amine catalyst in ethyl acetate (B1210297) at 0 °C. nih.gov The electronic properties of the substrates were found to influence the reaction outcome, with electron-donating groups on the coumarin (B35378) ring generally leading to slightly higher ee values. nih.gov These examples underscore the importance of fine-tuning both the catalyst structure and the reaction environment to achieve optimal stereocontrol.

Diastereoselective Control in Product Formation

Beyond controlling enantioselectivity, reactions involving this compound can also be engineered to exhibit high diastereoselectivity, which is the selective formation of one diastereomer over others when multiple stereocenters are formed in a single reaction.

In the synthesis of dihydropyrans, the creation of an asymmetric center at the C4 position with high stereocontrol provides a crucial "handle" for subsequent stereochemical functionalizations. msu.edu The substituent at this C4 position can act as the primary stereochemical driver in further transformations. For example, a Rh₂(OAc)₄-mediated cyclopropanation of a chiral dihydropyran intermediate proceeded to give the product as a single isomer, as confirmed by NMR, demonstrating excellent diastereoselective control. msu.edu The absolute stereochemistry of the final product confirmed that the C4 substituent dictated the facial selectivity of the cyclopropanation. msu.edu

High stereoselectivity has also been achieved in other reaction types. The 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed Michael addition of phenols and alcohols to this compound provides an efficient route to (E)-β-aryloxyl and alkyloxyl acrylates with high stereoselectivity. researchgate.net Likewise, DABCO-catalyzed [4+2] and Bu₃P-catalyzed [3+2] cycloadditions between 3-acyl-2H-chromen-ones and this compound were developed for synthesizing fused chromen-2-ones with high regio- and stereoselectivities. rsc.org

The ability to control the conformation of the reacting species is key to achieving high diastereoselectivity, particularly in acyclic systems where multiple conformations are possible. researchgate.net By carefully selecting catalysts and reaction conditions, specific reaction pathways are favored, leading to the formation of a single, well-defined product diastereomer.

The table below illustrates the scope of the diastereoselective dihydropyran synthesis with various enones, showing consistently high yields and enantioselectivities, which implies effective control over the product's stereochemistry.

| Entry | R1 | R2 | Yield (%) | ee (%) |

| 1 | Ph | Ph | 88 | 99 |

| 2 | 4-MeO-Ph | Ph | 85 | 98 |

| 3 | 4-Cl-Ph | Ph | 92 | 99 |

| 4 | 2-Naphthyl | Ph | 86 | 99 |

| 5 | Ph | Me | 82 | 96 |

| Data sourced from a study on the formal catalytic asymmetric [4+2] addition of ethyl-2,3-butadienoate with acyclic enones. msu.edu |

Future Directions and Emerging Research Avenues in Ethyl 2,3 Butadienoate Chemistry

Exploration of Novel Reactivity Modes and Multi-Component Reactions

The reactivity of ethyl 2,3-butadienoate is rich and varied, largely dictated by the choice of catalyst and reaction partner. Organocatalysts, in particular, have been instrumental in unlocking its synthetic potential. Depending on the catalyst, this compound can participate in different modes of cycloaddition. For instance, tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) catalyze [4+2] cycloadditions, while phosphines such as tributylphosphine (B147548) (Bu₃P) promote [3+2] cycloadditions with the same substrates. rsc.org

A key area of future exploration is the development of novel multi-component reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single operation to form a complex product, minimizing waste and intermediate handling steps. While formal MCRs involving this compound are still an emerging field, related tandem processes highlight its potential. For example, phosphine-promoted reactions, such as the Michael addition/intramolecular Wittig sequence, can be used to construct complex heterocyclic systems like 9H-pyrrolo[1,2-a]indole derivatives in a one-pot fashion. Future research will likely focus on designing new MCRs that leverage the unique electrophilicity of the allene (B1206475) system to rapidly build diverse molecular architectures.

The table below summarizes the divergent reactivity of this compound in cycloaddition reactions with 3-acyl-2H-chromen-ones, showcasing how catalyst choice dictates the reaction pathway. rsc.org

| Catalyst | Reaction Type | Product Skeleton |

| DABCO | [4+2] Cycloaddition | Dihydropyran-fused chromen-2-one |

| Bu₃P | [3+2] Cycloaddition | Cyclopenten-fused chromen-2-one |

Development of Green Chemistry Approaches and Sustainable Synthesis Strategies

Modern synthetic chemistry places a strong emphasis on sustainability. This involves developing reactions that are more environmentally benign, for example, by using renewable solvents, reducing waste, and employing catalytic rather than stoichiometric reagents. The principles of green chemistry are increasingly being applied to reactions involving this compound.

A significant advancement in this area is the use of bio-based solvents and organocatalysts. For example, an enantioselective [4+2] cycloaddition between 4,4,4-trifluorobutenones and this compound has been successfully performed in ethanol, a renewable and less toxic solvent. mdpi.com This reaction utilizes quinidine, a cinchona-derived organocatalyst, to produce dihydropyran derivatives with high enantiomeric excess. mdpi.com Such strategies not only reduce the environmental footprint of the synthesis but also offer high atom economy, a core principle of green chemistry. rsc.org

Future research will likely expand on these principles by:

Exploring a wider range of bio-based solvents.

Developing recyclable organocatalysts to further reduce waste.

Investigating solvent-free reaction conditions, which have been shown to be effective in other organocatalyzed transformations. msu.edu

| Catalyst/Solvent System | Reaction Type | Green Chemistry Aspect |

| Quinidine / Ethanol | Enantioselective [4+2] Cycloaddition | Use of a bio-based solvent and an organocatalyst. mdpi.com |

| DABCO / Various Solvents | [4+2] Cycloaddition | Mild reaction conditions and high atom economy. rsc.org |

Integration with Flow Chemistry and High-Throughput Methodologies

The translation of synthetic protocols from the lab to industrial-scale production often presents challenges related to safety, scalability, and reproducibility. Flow chemistry and high-throughput experimentation (HTE) are two powerful technologies that address these challenges and are poised to significantly impact the future of this compound chemistry.

Flow chemistry, where reactions are performed in continuous-flow reactors, offers superior control over reaction parameters such as temperature, pressure, and mixing. illinois.edu This enhanced control is particularly beneficial for highly exothermic or fast reactions, improving safety and product consistency. illinois.edu Given the high reactivity of this compound, flow chemistry could enable safer handling and more efficient processing, particularly in catalytic reactions that require precise temperature management. thalesnano.comunimi.it

High-throughput experimentation (HTE) utilizes automation and miniaturization to perform a large number of experiments in parallel. youtube.comseqens.com This approach is ideal for rapidly screening catalysts, solvents, and other reaction conditions to discover novel reactivity or optimize existing processes. youtube.com The diverse catalytic systems (amines, phosphines, chiral organocatalysts) used in this compound chemistry make it an excellent candidate for HTE-based discovery and optimization campaigns. rsc.orgmsu.edumdpi.com By rapidly exploring a vast experimental space, HTE can accelerate the development of new, highly efficient, and stereoselective transformations. youtube.comseqens.com

Expansion into New Material Science Applications Beyond Polymerization

While this compound is primarily known as a building block for complex organic molecules and polymers, its unique structure suggests potential for applications in material science. The allene functional group is a rigid, linear moiety that can impart specific electronic and conformational properties to a material.

Future research could explore the incorporation of this compound or its derivatives into advanced materials. Potential avenues include:

Functional Monomers: The heterocycles synthesized from this compound, such as dihydropyrans and pyrrolidines, could serve as novel monomers for specialty polymers with tailored optical or thermal properties. rsc.orgmsu.edu

Organic Electronics: The conjugated systems present in many of the products derived from this compound could be explored for applications in organic semiconductors or light-emitting diodes.

Cross-linking Agents: The reactive allene group could be utilized in the development of novel cross-linking agents for creating advanced polymer networks with unique mechanical properties.

This area remains largely unexplored and represents a significant opportunity for innovation, bridging the gap between fundamental organic synthesis and applied material science.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing existing reactions and discovering new ones. The complex, often multistep, pathways involved in the catalyzed reactions of this compound necessitate advanced analytical techniques for their elucidation.

In situ spectroscopic monitoring, which allows for real-time analysis of a reaction as it proceeds, is a powerful tool for gaining mechanistic insights. Techniques such as in situ Raman and infrared (IR) spectroscopy can track the concentration of reactants, intermediates, and products over time, providing valuable kinetic data. irb.hruiowa.edu For example, in situ monitoring could be used to observe the formation of key zwitterionic intermediates in the amine-catalyzed [4+2] cycloaddition, confirming proposed mechanistic pathways. mdpi.com

Complementing experimental techniques, computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for studying reaction mechanisms. researchgate.netnih.gov DFT calculations can be used to:

Model transition state structures and determine activation energies.

Explain the origins of regio- and stereoselectivity. nih.gov

Predict the reactivity of different substrates.

Evidence for the mechanism of the [4+2] addition with acyclic enones has been supported by ESI-MS analyses of reaction intermediates, demonstrating the power of mass spectrometry in mechanistic studies. msu.edu The combined application of advanced in situ spectroscopy and high-level computational studies will be essential for unraveling the intricate details of this compound's reactivity and guiding the rational design of new catalysts and reactions.

Q & A

Q. What are the primary synthetic applications of Ethyl 2,3-butadienoate in asymmetric catalysis?

this compound is widely used in phosphine-catalyzed [3+2] annulation reactions to construct complex heterocycles. For example, it reacts with 3-methyleneindolinones to yield cyclopentene-fused C3-spirooxindoles with high regio-, diastereo-, and enantioselectivity (>90% ee) using chiral pCp-phosphine-phenol catalysts. The reaction mechanism involves hydrogen bonding between the catalyst’s phenolic OH group and the allenoate carbonyl, creating a stereochemically controlled reaction space .

Table 1: Key [3+2] Annulation Reactions

| Substrate | Catalyst | Yield (%) | Selectivity (ee %) | Reference |

|---|---|---|---|---|

| 3-Methyleneindolinones | Planar chiral pCp-phosphine | 85–92 | 90–99 | |

| N-Tosylimines | Phosphine catalysts | 70–80 | 80–95 |

Q. What safety protocols are essential when handling this compound?

this compound is a flammable liquid (Flash point: 3°C, closed cup) classified under Flammable Liquid Category 3. Handling requires flame-resistant lab gear, ABEK respirators, and storage in a cool, ventilated area. Spills should be neutralized with inert absorbents .

Q. How is this compound characterized experimentally?

Key characterization methods include:

- NMR : To confirm the allene structure and monitor reaction progress.

- GC-MS : For purity assessment and molecular weight confirmation.

- Refractometry : Refractive index (n20/D = 1.46) and density (0.966 g/mL at 25°C) are critical physical parameters .

Advanced Research Questions

Q. What mechanistic insights explain the enantioselectivity in [3+2] annulations catalyzed by chiral phosphines?

DFT studies reveal that the phenolic OH group in pCp-phosphine-phenol catalysts forms hydrogen bonds with the allenoate’s carbonyl oxygen, stabilizing a zwitterionic intermediate and dictating the enantioselective transition state. This interaction creates a chiral pocket that enforces axial-to-central chirality transfer, achieving >99% ee in spirooxindole synthesis .

Q. How does covalent catalysis explain cis-CaaD enzyme inactivation by this compound?

cis-3-Chloroacrylic acid dehalogenase (cis-CaaD) forms a Pro-1–enamine intermediate with this compound. NaBH4 reduction traps this intermediate as a stable amine, irreversibly inactivating the enzyme. Pre-steady-state kinetics and isotopic labeling confirmed the covalent mechanism, challenging previous non-catalytic hydration hypotheses .

Q. What factors influence β-borylation efficiency of this compound with diboron reagents?

Optimized conditions use N-heterocyclic carbenes (NHCs) like IMe·CO2 to activate bis(pinacolato)diboron, achieving >80% yield. Strong bases (e.g., KOBu) degrade sensitive substrates, while bulky NHCs improve steric control. Substrates with electron-withdrawing groups require longer reaction times but maintain selectivity .

Table 2: Borylation Reaction Optimization

| Activator | Base | Yield (%) | Substrate Tolerance |

|---|---|---|---|

| (IMe)CO2 | None | 82 | Sensitive |

| (ICy)BF4 | Cs2CO3 | 78 | Moderate |

| KOBu | KOBu | <10 | Low |

Q. Why does substituting this compound with ethyl 2-butynoate alter cycloaddition pathways?

The substitution replaces the allene with an alkyne, changing the electronic profile and transition-state geometry. Ethyl 2-butynoate acts as a two-carbon unit in [3+2] annulations, enabling divergent syntheses of aminochromans instead of spirooxindoles. Computational models highlight reduced orbital overlap in the alkyne system, favoring alternative regioselectivity .

Q. How is this compound applied in natural product synthesis?

In Krische’s synthesis of (±)-hirsutene, intramolecular [3+2] annulation of this compound rapidly constructs a 5,5-fused bicyclic core. Similarly, (+)-geniposide’s core was synthesized via enantioselective annulation with an enantioenriched enone, followed by late-stage glycosidation .

Methodological Considerations

- Kinetic Analysis : Use stopped-flow spectroscopy to capture transient intermediates in enzyme inactivation studies .

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to map enantioselective transition states in asymmetric catalysis .

- Safety Compliance : Follow UN transport guidelines (UN 3272, Class 3) for shipping this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.